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Compound of Interest

Compound Name: Egfr-IN-9

Cat. No.: B12420583 Get Quote

Disclaimer: Initial searches for a specific compound designated "Egfr-IN-9" did not yield any

publicly available information. Therefore, this guide will focus on a well-characterized, third-

generation EGFR inhibitor, Osimertinib, as a representative example to illustrate the cellular

targets and associated technical details relevant to researchers, scientists, and drug

development professionals.

Introduction to Osimertinib
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance

mutations.[1][2] Unlike earlier generation TKIs, Osimertinib shows improved selectivity for

mutant EGFR over wild-type (WT) EGFR, which translates to a better therapeutic window and

reduced off-target effects.[1][2] Understanding the full spectrum of its cellular targets is crucial

for elucidating its mechanism of action, predicting potential resistance pathways, and

identifying opportunities for combination therapies.

Quantitative Analysis of Cellular Targets
The inhibitory activity of Osimertinib against various kinases is a critical determinant of its

efficacy and safety profile. The following table summarizes the half-maximal inhibitory

concentrations (IC50) of Osimertinib against key EGFR mutants and other related kinases.
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Target Kinase
Mutation
Status

IC50 (nM) Cell Line Assay Type

EGFR Exon 19 Deletion <10 PC-9 Cell-based

EGFR L858R <15 NCI-H1975 Cell-based

EGFR T790M/L858R <15 NCI-H1975 Cell-based

EGFR Wild-Type ~200-500 A431 Cell-based

HER2 (ErbB2) Wild-Type >1000 N/A Biochemical

HER3 (ErbB3) Wild-Type >1000 N/A Biochemical

HER4 (ErbB4) Wild-Type >1000 N/A Biochemical

BLK Wild-Type ~25 N/A Biochemical

BMX Wild-Type ~50 N/A Biochemical

TEC Wild-Type ~100 N/A Biochemical

ITK Wild-Type ~200 N/A Biochemical

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The

data presented here is a representative summary from various sources.

Signaling Pathways Targeted by Osimertinib
Osimertinib primarily exerts its therapeutic effect by inhibiting the EGFR signaling cascade,

which is a central pathway in regulating cell proliferation, survival, and differentiation. Upon

binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and

autophosphorylates, initiating a cascade of downstream signaling events. Osimertinib

covalently binds to a cysteine residue in the ATP-binding pocket of mutant EGFR, thereby

blocking its kinase activity and downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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